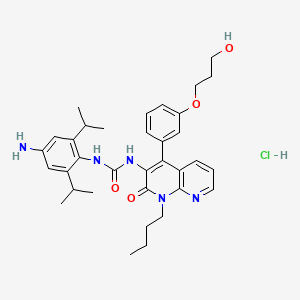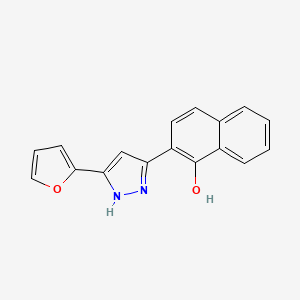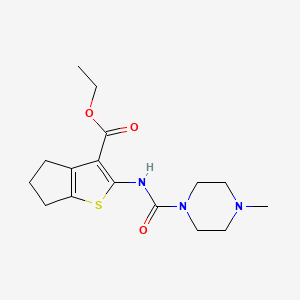
Phénylbutyrate de sodium
Vue d'ensemble
Description
Le phénylbutyrate de sodium est un sel de sodium d'un acide gras aromatique, plus précisément de l'acide 4-phénylbutyrique. Il est couramment utilisé pour traiter les troubles du cycle de l'urée, qui sont des affections génétiques qui entraînent une accumulation de déchets azotés dans le sang sous forme d'ammoniac . Le this compound est également connu pour son rôle d'inhibiteur de la désacétylase des histones et de chaperon chimique, ce qui en fait un sujet de recherche dans divers domaines médicaux et scientifiques .
Applications De Recherche Scientifique
Sodium phenylbutyrate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a chemical chaperone.
Biology: Studied for its role in protein folding and as a histone deacetylase inhibitor.
Medicine: Used to treat urea cycle disorders, amyotrophic lateral sclerosis (ALS), and investigated for its potential in cancer therapy and cystic fibrosis.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in various formulations.
Mécanisme D'action
Target of Action
Sodium phenylbutyrate primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression regulation .
Mode of Action
Sodium phenylbutyrate is a HDAC inhibitor . It alters gene expression by keeping histones in the acetylated form . Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .
Biochemical Pathways
Sodium phenylbutyrate affects multiple biochemical pathways. It suppresses both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . It also inhibits protein isoprenylation and depletes plasma glutamine . Furthermore, it increases the production of fetal hemoglobin through transcriptional activation of the γ-globin gene .
Pharmacokinetics
Sodium phenylbutyrate is a pro-drug that is rapidly metabolized to phenylacetate
Result of Action
The molecular and cellular effects of sodium phenylbutyrate’s action are diverse. It inhibits cell proliferation, invasion, and migration, and induces apoptosis in certain cells . It also has anti-apoptotic, anti-inflammatory, antioxidant, and protective effects in certain conditions . For example, it has been shown to promote axonal regeneration and remyelination following nerve transection injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium phenylbutyrate. For instance, it has been shown that sodium phenylbutyrate can suppress both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . .
Analyse Biochimique
Biochemical Properties
Sodium phenylbutyrate is rapidly metabolized to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and proteins, and the nature of these interactions is primarily metabolic, facilitating the excretion of excess nitrogen .
Cellular Effects
Sodium phenylbutyrate has shown efficacy in several animal studies . It has been reported to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It also inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination .
Molecular Mechanism
Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The half-life of Sodium phenylbutyrate is 0.8 hours, and for its metabolite phenylacetate, it is between 1.15-1.29 hours . It is excreted in urine (80-100%) as phenylacetylglutamine . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are yet to be fully characterized.
Dosage Effects in Animal Models
Sodium phenylbutyrate has shown efficacy in several animal studies . Potential side effects may limit its use for certain conditions . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
Sodium phenylbutyrate is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and cofactors .
Transport and Distribution
Sodium phenylbutyrate is taken orally or by nasogastric intubation as a tablet or powder
Subcellular Localization
The subcellular localization of Sodium phenylbutyrate and any effects on its activity or function are yet to be fully characterized. It has been reported to be a weak HDAC class I inhibitor and a small molecular chaperone .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation du phénylbutyrate de sodium implique généralement la purification de l'acide 4-phénylbutyrique suivie de sa réaction avec un réactif de sodium. Le processus peut être résumé comme suit :
Purification de l'acide 4-phénylbutyrique : L'acide phénylbutyrique de qualité industrielle est mis à réagir dans des solvants alcooliques sous la catalyse d'un catalyseur alcalin ou acide. Cette étape implique une hydrolyse pour obtenir de l'acide phénylbutyrique purifié.
Préparation du this compound : L'acide phénylbutyrique purifié est ensuite mis à réagir avec un réactif de sodium, tel que l'hydroxyde de sodium, pour former le this compound. La réaction est généralement effectuée dans l'eau ou un solvant organique.
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound suit des étapes similaires, mais à plus grande échelle. L'utilisation d'alcools tels que le méthanol ou l'éthanol comme solvants rend le processus plus écologique. Le produit final est obtenu avec une pureté élevée, souvent supérieure à 99,5 % .
Analyse Des Réactions Chimiques
Types de réactions
Le phénylbutyrate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide phénylacétique.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en acide 4-phénylbutyrique.
Substitution : Il peut participer à des réactions de substitution où l'ion sodium est remplacé par d'autres cations.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les réactions avec d'autres sels ou acides peuvent faciliter la substitution.
Principaux produits
Acide phénylacétique : Formé par oxydation.
Acide 4-phénylbutyrique : Formé par réduction.
Divers sels : Formés par réactions de substitution.
Applications de recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme chaperon chimique.
Biologie : Étudié pour son rôle dans le repliement des protéines et comme inhibiteur de la désacétylase des histones.
Médecine : Utilisé pour traiter les troubles du cycle de l'urée, la sclérose latérale amyotrophique (SLA) et étudié pour son potentiel en thérapie anticancéreuse et en mucoviscidose.
Industrie : Employé dans la production de produits pharmaceutiques et comme stabilisateur dans diverses formulations.
Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples mécanismes :
Inhibition de la désacétylase des histones : Il inhibe les désacétylases des histones, entraînant des modifications de l'expression des gènes.
Chaperon chimique : Aide les protéines à maintenir leur conformation normale, empêchant l'agrégation et la mort cellulaire.
Voie métabolique : Il est métabolisé en phénylacétate, qui se conjugue avec la glutamine pour former de la phénylacetylglutamine, facilitant l'excrétion de l'azote en excès.
Comparaison Avec Des Composés Similaires
Le phénylbutyrate de sodium est unique par rapport aux autres composés similaires en raison de son double rôle d'inhibiteur de la désacétylase des histones et de chaperon chimique . Les composés similaires comprennent :
Acide phénylacétique : Un métabolite du this compound ayant des propriétés similaires.
Acide butyrique : Un autre acide gras ayant une activité inhibitrice de la désacétylase des histones.
Acide valproïque : Un composé ayant des applications thérapeutiques similaires mais une structure chimique différente.
Conclusion
Le this compound est un composé polyvalent ayant des applications significatives en médecine, en chimie et en biologie. Ses propriétés et ses mécanismes d'action uniques en font un outil précieux dans la recherche scientifique et les interventions thérapeutiques.
Propriétés
Numéro CAS |
1716-12-7 |
|---|---|
Formule moléculaire |
C10H12NaO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
sodium;4-phenylbutanoate |
InChI |
InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12); |
Clé InChI |
SMWRDNDNSFPORN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)O.[Na] |
Apparence |
Solid powder |
| 1716-12-7 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
1821-12-1 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium phenylbutyrate?
A1: Sodium phenylbutyrate (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]
Q2: What are some of the downstream effects of NaPB's HDAC inhibition?
A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:
- Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
- Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
- Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
- Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]
Q3: Does NaPB interact with other cellular targets besides HDACs?
A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:
- Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
- Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
- Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []
Q4: What is the molecular formula and weight of Sodium phenylbutyrate?
A4: The molecular formula for Sodium phenylbutyrate is C10H11O2Na, and its molecular weight is 186.18 g/mol. []
Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of Sodium phenylbutyrate?
A5: Yes, several strategies have been explored to enhance Sodium phenylbutyrate's formulation, including:
- Taste-masked formulations: Sodium phenylbutyrate has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like Sodium phenylbutyrate granules have been developed. []
- Co-formulation with other drugs: In the case of the drug AMX0035, Sodium phenylbutyrate is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]
Q6: What is the primary route of administration for Sodium phenylbutyrate?
A9: Sodium phenylbutyrate is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]
Q7: What are the primary metabolic pathways of Sodium phenylbutyrate?
A10: Upon ingestion, Sodium phenylbutyrate is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]
Q8: Are there age-related differences in the pharmacokinetics of Sodium phenylbutyrate?
A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []
Q9: What types of in vitro studies have been conducted with Sodium phenylbutyrate?
A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:
- MTT assays: To assess cell viability and proliferation. [, , , , , , ]
- Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
- Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]
Q10: What are some of the key findings from in vitro studies on the anticancer effects of Sodium phenylbutyrate?
A10: In vitro studies have demonstrated that NaPB can:
- Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
- Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
- Trigger apoptosis in cancer cells. [, , ]
- Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]
Q11: What animal models have been used to study the effects of Sodium phenylbutyrate?
A11: Sodium phenylbutyrate's therapeutic potential has been explored in various animal models, including:
- Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
- Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]
Q12: What are some of the key findings from in vivo studies on the therapeutic effects of Sodium phenylbutyrate?
A12: Animal studies have shown that NaPB can:
- Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
- Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
- Lower plasma ammonia levels in models of urea cycle disorders. [, ]
Q13: What clinical trials have been conducted with Sodium phenylbutyrate?
A13: Sodium phenylbutyrate has been investigated in clinical trials for various conditions, including:
- Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
- Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
- Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []
Q14: Are there known mechanisms of resistance to Sodium phenylbutyrate?
A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:
Q15: Have there been any specific drug delivery strategies explored to improve the targeting of Sodium phenylbutyrate to specific tissues or cells?
A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:
Q16: Has Sodium phenylbutyrate been investigated for its potential to induce an immune response?
A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.
Q17: What analytical methods are commonly used to characterize and quantify Sodium phenylbutyrate?
A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


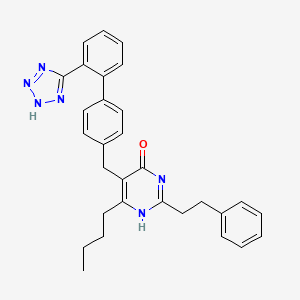
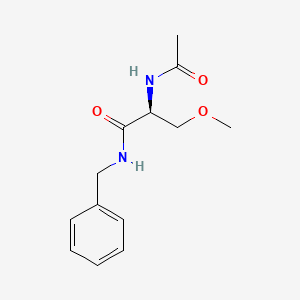



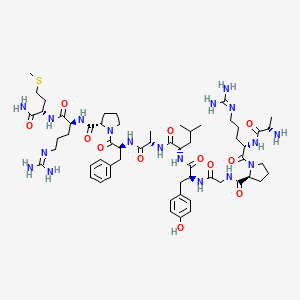

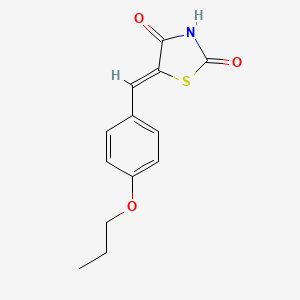

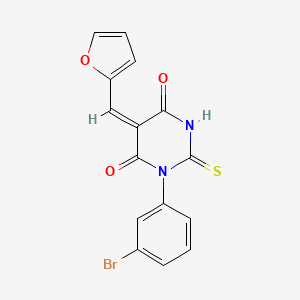
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
